油酸-13C

描述

Synthesis Analysis

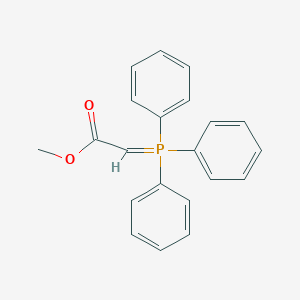

The synthesis of isotopically labeled oleic acid derivatives, such as Oleic Acid-13C, often involves complex synthetic routes. A notable example includes the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (Oleic Acid-F13), which employs a seven-step synthesis with a key Wittig reaction to form the C9–C10 double bond. This process has been studied for its potential to create isotopically labeled compounds for research purposes (Buchanan, Smits, & Munteanu, 2003).

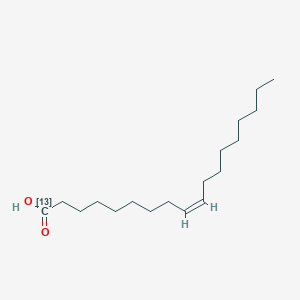

Molecular Structure Analysis

Oleic Acid-13C, like its non-labeled counterpart, features a carbon chain with a cis-double bond between the ninth and tenth carbon atoms from the methyl end, which is critical for its fluidity and interaction with biological membranes. Advanced NMR techniques, including 13C NMR, have been employed to fully elucidate the structure of oleic acid derivatives and their interactions within biological systems. Studies have provided complete assignments of 1H and 13C NMR resonances for oleic acid and its derivatives, facilitating the understanding of its structure and function at a molecular level (Seebacher, Simić, Weis, Saf, & Kunert, 2003).

Chemical Reactions and Properties

Oleic Acid-13C participates in various chemical reactions, including biohydrogenation, where it can be transformed into stearic acid or trans fatty acid isomers by microbial action in the rumen. The study of these transformations is crucial for understanding the metabolic fate of dietary unsaturated fats in ruminants and their impact on human health through the consumption of animal products. Research using isotopically labeled oleic acid has shed light on these pathways, revealing the complex nature of fatty acid metabolism in the rumen (Jenkins, Abughazaleh, Freeman, & Thies, 2006).

科学研究应用

食品化学

油酸-13C 用于食品化学研究,特别是橄榄油分析 . 采用一种称为多重分配恢复分析 (MARA)-NMR 的核磁共振 (NMR) 实验创新处理方法研究了特级初榨橄榄油的定量化学成分 .

脂肪酸组成分析

This compound 用于同时测定脂肪酸组成 . 采用 13C-NMR 光谱法结合多元线性回归分析,开发了一种定量分析三酰甘油中各个脂肪酸的策略 .

脂肪酸位置分析

除了测定脂肪酸组成外,this compound 也用于分析脂肪酸的位置 . 这提供了有关脂肪酸在甘油骨架上的位置分布的有价值的信息 .

同位素含量分析

This compound 用于分析三酰甘油基质中特定位置的同位素含量 . 这提供了与特定位置的 13C 含量相关的数据 .

稳定同位素标记脂肪酸混合物的制备

作用机制

安全和危害

未来方向

The emerging field of metabolomics may help to advance the development of food/nutrient biomarkers, yet advances in food metabolome databases are needed . The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes .

属性

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

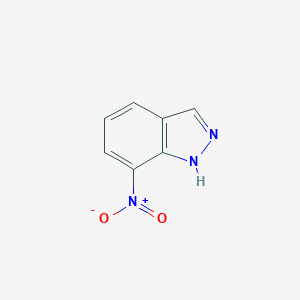

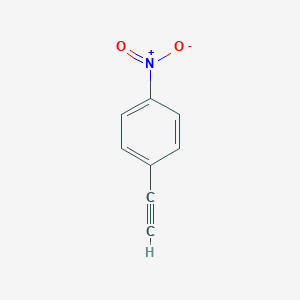

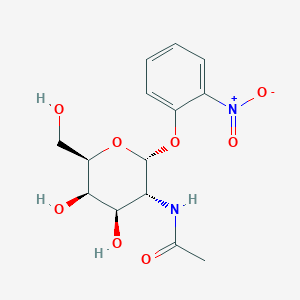

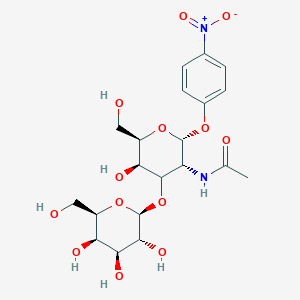

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

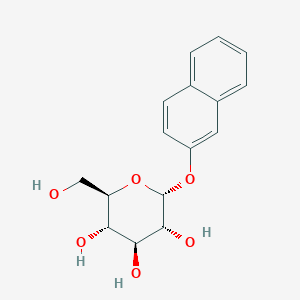

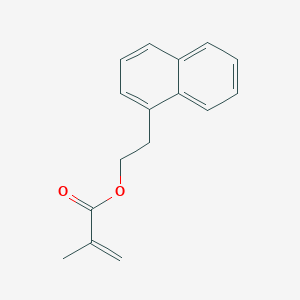

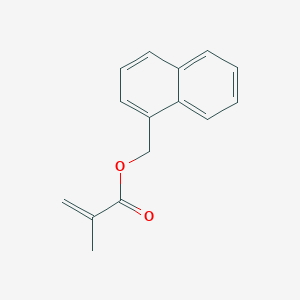

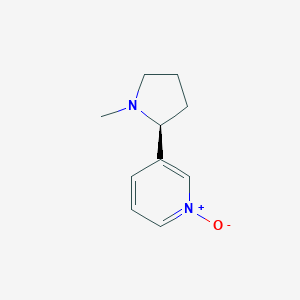

Feasible Synthetic Routes

Q & A

Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?

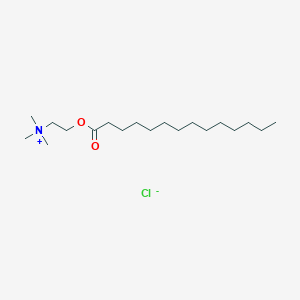

A1: Oleic Acid-13C is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that Oleic Acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []

Q2: How does maternal obesity potentially affect the transfer of Oleic Acid-13C to the fetus?

A2: While one study found no significant difference in the placental fractional synthesis rate of Oleic Acid-13C between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.

Q3: Beyond placental transfer, what other applications does Oleic Acid-13C have in metabolic research?

A3: Oleic Acid-13C has been used to investigate fatty acid metabolism in various contexts, including:

- Cancer cell metabolism: Researchers used Oleic Acid-13C to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of Oleic Acid-13C into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.

- Fruit development: Studies have used Oleic Acid-13C to track cutin synthesis in developing apples. [] Researchers found that the incorporation of Oleic Acid-13C into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。